![molecular formula C19H16ClN5O3S B2387078 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-09-3](/img/structure/B2387078.png)
3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole. This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of triazole-containing compounds is unique. The triazole nucleus is present as a central structural component in a number of drug classes . The triazole ring in the compound contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. They can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be analyzed using various techniques. For example, the IR absorption spectra can be used to identify the presence of certain groups in the compound .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Drug Discovery
The compound plays a significant role in the process of discovering new structures for pharmaceutical applications . Nitrogen-containing heterocycles, such as 1,2,4-triazoles, are extensively observed in nature and metabolic systems which are vital for living creatures .
Antimicrobial Agent
The compound has been introduced as an antimicrobial agent . Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anticancer Activity
The compound has shown potential in anticancer activity . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Antibacterial Activity
Newly synthesized triazolo [4,3- a ]pyrazine derivatives, which could potentially include the compound, have shown antibacterial activities . Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Cytotoxic Activity
The compound has shown cytotoxic activity against breast cancer cell lines .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the likely ADME properties of the compound and their impact on its bioavailability.
Result of Action
These could include inhibition of enzyme activity, modulation of receptor function, and induction of cell death in cancer cells .
Safety and Hazards
Future Directions
The future directions for research on triazole compounds are promising. Given their versatile biological activities, there is significant interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-15-7-4-8-16(13-15)29(26,27)21-11-12-28-18-10-9-17-22-23-19(25(17)24-18)14-5-2-1-3-6-14/h1-10,13,21H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZZDRUMYHWYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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